molecular formula C14H16F2N4OS B5293381 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B5293381
M. Wt: 326.37 g/mol
InChI Key: JDCGZVJXMCESFN-UHFFFAOYSA-N
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Description

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 4,5-diethyl-1,2,4-triazole-3-thiol with 2,4-difluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in bacteria and fungi. In cancer cells, it induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide include other 1,2,4-triazole derivatives such as:

  • 1,2,4-Triazole-3-thiol
  • 2-(3-mercapto-5-phenyl-1,2,4-triazol-4-yl)acetamide
  • 4,4-di(4H-1,2,4-triazol-4-yl)-1,1-biphenyl

These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure, which can influence their reactivity and applications .

Properties

IUPAC Name

2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4OS/c1-3-12-18-19-14(20(12)4-2)22-8-13(21)17-11-6-5-9(15)7-10(11)16/h5-7H,3-4,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCGZVJXMCESFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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